Methyl 3-(4-nitrophenyl)sulfanylpropanoate
Description
Historical Context and Evolution of S-Functionalized Propanoate Esters in Organic Synthesis
The synthesis and application of sulfur-containing compounds have a rich history. The deliberate formation of carbon-sulfur bonds has been a key objective in organic synthesis, leading to the development of a vast arsenal (B13267) of chemical reactions. jmchemsci.com Early methods for creating thioethers (sulfides) often relied on the reaction of thiols with alkyl halides. Over the decades, more sophisticated and efficient protocols have emerged, including transition-metal-catalyzed cross-coupling reactions, which have significantly expanded the scope and applicability of thioether synthesis. mdpi.comacsgcipr.orgnih.gov
The development of S-functionalized propanoate esters, a specific subclass of thioesters, has paralleled the broader advancements in organosulfur chemistry. These molecules, characterized by a three-carbon ester chain attached to a sulfur atom, are valuable intermediates in the synthesis of more complex molecules. Their preparation has evolved from straightforward nucleophilic substitution reactions to more advanced catalytic methods, offering chemists greater control over selectivity and yield.
Significance of the 4-Nitrophenyl Moiety in Contemporary Synthetic Chemistry
The 4-nitrophenyl group is a common and influential substituent in modern organic chemistry. mdpi.comresearchgate.net Its primary characteristic is the strong electron-withdrawing nature of the nitro (-NO2) group, which significantly impacts the electronic properties of the aromatic ring. mdpi.com This electronic effect makes the phenyl ring more susceptible to nucleophilic attack, a property that is widely exploited in various synthetic transformations.
In medicinal chemistry, the 4-nitrophenyl moiety is found in a range of precursors for pharmacologically active compounds, including antidiabetic, antimigraine, and antifungal agents. mdpi.comresearchgate.net Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties. Furthermore, 4-nitrophenyl derivatives are frequently used in biochemical assays. For instance, the cleavage of a 4-nitrophenyl ester can release the intensely yellow 4-nitrophenolate (B89219) anion, providing a convenient colorimetric method for monitoring enzyme activity.
Overview of Methyl 3-(4-nitrophenyl)sulfanylpropanoate within the Framework of Organosulfur Chemistry
This compound, also referred to as Methyl 3-((4-nitrophenyl)thio)propanoate, is an organosulfur compound that combines the structural features of a thioether and a methyl ester. Its molecular formula is C10H11NO4S. bldpharm.com This compound serves as an interesting case study within organosulfur chemistry, embodying the interplay between the electron-withdrawing 4-nitrophenyl group and the propanoate ester chain, all connected through a flexible thioether linkage.
The synthesis of this compound is most commonly achieved through the Michael addition of 4-nitrothiophenol (B108094) to methyl acrylate (B77674). researchgate.netnih.govnih.gov This reaction is a classic example of conjugate addition, where the soft nucleophilicity of the thiolate anion favors attack at the β-carbon of the α,β-unsaturated ester. The reaction can be catalyzed by bases or phosphines to achieve high conversion. nih.govrsc.org
While detailed research specifically focused on this compound is not extensive, its chemical behavior can be largely predicted based on the known reactivity of its constituent functional groups. The ester moiety is susceptible to hydrolysis under acidic or basic conditions, and the nitro group can be reduced to an amine, providing a handle for further functionalization. The thioether linkage itself can be oxidized to the corresponding sulfoxide (B87167) or sulfone, further expanding the synthetic utility of this molecule.
Interactive Data Table: Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C10H11NO4S |
| Molecular Weight | 241.26 g/mol |
| CAS Number | 7597-47-9 |
| Appearance | Not specified in available literature |
| Melting Point | Not specified in available literature |
| Boiling Point | Not specified in available literature |
| Solubility | Not specified in available literature |
Detailed Research Findings
Specific research dedicated solely to this compound is limited. However, its synthesis is a direct application of the well-established thia-Michael addition reaction. Studies on the Michael addition of thiols to acrylates have shown that the reaction is highly efficient and can be promoted by various catalysts. For instance, both primary and tertiary amines, as well as phosphines like dimethylphenylphosphine (B1211355) (DMPP) and tris-(2-carboxyethyl)phosphine (TCEP), have been successfully employed as catalysts for thiol-ene Michael additions. rsc.org The use of microwave irradiation has also been shown to significantly accelerate Michael additions of amines to methyl acrylates, suggesting a potential avenue for optimizing the synthesis of the title compound. nih.gov
The characterization of this compound would typically involve standard spectroscopic techniques. The 1H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-nitrophenyl group, the methylene (B1212753) protons of the propanoate chain, and the methyl ester protons. The 13C NMR spectrum would similarly display distinct peaks for each unique carbon atom in the molecule. Infrared (IR) spectroscopy would reveal the presence of the carbonyl group of the ester and the nitro group. Mass spectrometry would confirm the molecular weight of the compound. While specific spectral data for this exact compound is not published in readily accessible sources, the data for analogous structures, such as methyl 2-(4-nitrophenyl)propionate, can provide an indication of the expected chemical shifts and fragmentation patterns. chemicalbook.com
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(4-nitrophenyl)sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-15-10(12)6-7-16-9-4-2-8(3-5-9)11(13)14/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRGBLHQKWCUHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00288604 | |
| Record name | Methyl 3-[(4-nitrophenyl)sulfanyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00288604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7597-47-9 | |
| Record name | NSC56881 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3-[(4-nitrophenyl)sulfanyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00288604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 3 4 Nitrophenyl Sulfanylpropanoate and Analogous Structures
Conventional Approaches to Thioester Synthesis
Conventional methods for synthesizing thioethers and related thioesters primarily involve well-established reactions such as esterification and nucleophilic substitution. These techniques are valued for their reliability and are often the first choice for the straightforward construction of the target molecule.
Esterification Reactions Involving Thiol and Carboxylic Acid Precursors
The formation of the ester group in Methyl 3-(4-nitrophenyl)sulfanylpropanoate can be conceptually approached through the esterification of a corresponding carboxylic acid precursor, 3-(4-nitrophenyl)sulfanylpropanoic acid, with methanol. This acid-catalyzed reaction is a fundamental process in organic synthesis. Typically, a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is reversible, and to drive the equilibrium towards the product, water, the byproduct, is usually removed.
While direct esterification is a common strategy, an alternative approach involves the synthesis of peptide thioesters, which are crucial intermediates in protein synthesis. These methods often employ coupling agents to facilitate the reaction between a carboxylic acid and a thiol.
Nucleophilic Substitution Strategies for C-S Bond Formation
A highly effective and widely used method for the formation of the C-S bond in this compound is through nucleophilic substitution reactions. These strategies can be broadly categorized into two main pathways: the reaction of a sulfur nucleophile with a carbon electrophile, or the reaction of a carbon nucleophile with a sulfur electrophile.
One of the most direct routes involves the Michael addition of 4-nitrothiophenol (B108094) to methyl acrylate (B77674). rsc.orgupc.edu This conjugate addition reaction is typically base-catalyzed, with the base serving to deprotonate the thiol to form a more nucleophilic thiolate anion. The thiolate then attacks the β-carbon of the electron-deficient alkene in methyl acrylate, followed by protonation to yield the final product. Various catalysts, including amines and phosphines, have been shown to be effective for promoting thiol-acrylate Michael additions. rsc.org
| Catalyst Type | Examples | General Reaction Conditions | Key Observations |
|---|---|---|---|
| Amine Catalysts | Primary and tertiary amines | Room temperature, several hours for high conversion | Efficient but can require longer reaction times. rsc.org |
| Phosphine Catalysts | Dimethylphenylphosphine (B1211355) (DMPP), Tris-(2-carboxyethyl)phosphine (TCEP) | Optimized conditions can lead to complete conversion in minutes. rsc.org | DMPP is highly efficient but concentration needs to be controlled to avoid side reactions. TCEP is effective in aqueous media at pH > 8.0. rsc.org |
Another prominent nucleophilic substitution strategy is the SNAr (Nucleophilic Aromatic Substitution) reaction. This involves the reaction of a thiolate, such as that derived from methyl 3-mercaptopropionate, with an activated aryl halide, like 4-nitrochlorobenzene. nih.govwikipedia.org The strong electron-withdrawing nitro group in the para position of the benzene (B151609) ring activates the molecule towards nucleophilic attack, facilitating the displacement of the chloride ion by the sulfur nucleophile.
Stereospecific SN2 displacement is another powerful tool for constructing stereocenters adjacent to sulfur atoms, proceeding with inversion of stereochemistry. nih.gov This method is particularly valuable in the synthesis of chiral thioethers.
Advanced and Stereoselective Synthetic Routes
The development of stereoselective synthetic methods is crucial for accessing chiral molecules with specific biological activities. For analogs of this compound that contain stereocenters, enantioselective and diastereoselective strategies, as well as enzymatic resolutions, are employed.
Enantioselective Syntheses of S-Functionalized Propanoate Derivatives
The enantioselective synthesis of S-functionalized propanoate derivatives can be achieved through various catalytic asymmetric reactions. One approach involves the use of chiral catalysts to control the stereochemical outcome of the C-S bond-forming reaction. For instance, the enantioselective sulfa-Michael addition of thiols to α,β-unsaturated esters can be catalyzed by chiral organocatalysts, such as cinchona alkaloids, to yield thioethers with high enantioselectivity. nih.gov
Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to either the thiol or the propanoate precursor, directing the stereochemical course of the reaction. After the C-S bond is formed, the auxiliary can be removed to yield the enantiomerically enriched product.
Diastereoselective Approaches in Related Compounds
Diastereoselective synthesis is employed when the target molecule contains multiple stereocenters. The goal is to control the relative stereochemistry of these centers. For example, in the synthesis of more complex thioether-containing molecules, the substrate itself may possess a stereocenter that directs the approach of the incoming nucleophile or electrophile, leading to the preferential formation of one diastereomer. The diastereoselective alkylation of α-thioenolates has been utilized to prepare various enantiomerically pure tertiary thioethers. nih.gov
Furthermore, the development of diastereoselective sulfa-Michael additions using cyclobutene (B1205218) derivatives has enabled the synthesis of thio-substituted cyclobutane (B1203170) esters and amides with high diastereoselectivity. nih.gov
Enzymatic Resolution Techniques for Chiral Analogs
Enzymatic resolution is a powerful technique for the separation of enantiomers of a racemic mixture. This method utilizes the stereoselectivity of enzymes, most commonly lipases, to selectively catalyze the reaction of one enantiomer, leaving the other unreacted. nih.govmdpi.com For chiral analogs of this compound, a racemic mixture could be subjected to lipase-catalyzed hydrolysis or esterification.
In a typical kinetic resolution, a racemic ester is treated with a lipase (B570770) in the presence of water, leading to the hydrolysis of one enantiomer to the corresponding carboxylic acid, while the other enantiomeric ester remains largely unreacted. The resulting acid and unreacted ester can then be separated. Conversely, a racemic carboxylic acid can be esterified in the presence of a lipase and an alcohol, with the enzyme selectively converting one enantiomer to the ester. Lipase-catalyzed kinetic resolutions of aryltrimethylsilyl chiral alcohols through transesterification have shown excellent results with high conversions and enantiomeric excesses. nih.gov
| Lipase | Source Organism | Typical Application |
|---|---|---|
| Lipase PS-C | Pseudomonas cepacia | Kinetic resolution of racemic 1,2-diols. nih.gov |
| Lipase M | Mucor javanicus | Stereoselective hydrolysis of acetates. mdpi.com |
| Lipase PS-30 | - | Stereoselective hydrolysis of acetates with opposite enantioselectivity to Lipase M. mdpi.com |
Dynamic kinetic resolution (DKR) is an advancement over traditional kinetic resolution. In DKR, the unreactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. This has been applied to the synthesis of enantiopure 3-arylpiperidines from racemic γ-aryl-δ-oxoesters.
Modern Synthetic Innovations
The development of catalyst-free and environmentally friendly methods for thioether synthesis represents a significant step forward in green chemistry. researchgate.net These protocols aim to eliminate the need for, particularly, transition-metal catalysts, which can be expensive, toxic, and leave residues that are difficult to remove from the final product. nih.gov
A prominent approach involves the direct reaction of thiols and alcohols under solvent-free conditions, often accelerated by microwave irradiation. tandfonline.com This technique provides a highly efficient and environmentally benign route to allylic thioethers, proceeding with short reaction times and without the need for a catalyst or solvent. tandfonline.com Another green strategy employs xanthates as odorless, stable, and low-cost surrogates for foul-smelling and air-sensitive thiols. mdpi.com This method allows for the synthesis of various dialkyl and alkyl aryl thioethers under transition-metal-free and base-free conditions, showcasing broad substrate scope and excellent functional group tolerance. mdpi.com
Furthermore, electro-organic synthesis has emerged as a powerful tool, offering a mild and green methodology that avoids harsh chemical oxidants. acs.org Electrochemical protocols enable the construction of C–S bonds under transition-metal-free and oxidant-free conditions, providing new reaction pathways for creating valuable molecules. acs.org
| Reactants | Conditions | Product Type | Yield | Reference |
| Allylic Alcohols + Thiols | Microwave, Solvent-Free, Catalyst-Free | Allylic Thioethers | Good to Excellent | tandfonline.com |
| Alkyl/Aryl Halides + ROCS2K (Xanthate) | Transition-Metal-Free, Base-Free | Dialkyl/Alkyl Aryl Thioethers | Not specified | mdpi.com |
| Disulfides + Allyl Iodides | Electrochemical, Catalyst-Free, Oxidant-Free | Allylic Thioethers | 38–77% | acs.org |
| Alcohols + Thiols | Solid Acid Catalyst (Silica Alumina), Solvent-Free | Thioethers | Up to 99% | nih.gov |
This table summarizes various catalyst-free and environmentally benign methods for synthesizing thioethers, which are structurally analogous to this compound.
One-pot synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediate compounds, has become a cornerstone of efficient and sustainable chemistry. This approach enhances atom economy, reduces solvent waste and purification steps, and saves time and resources. Such strategies are increasingly applied to the synthesis of complex organic molecules.
For example, eco-friendly one-pot, multi-component reactions can be conducted in aqueous media using supramolecular catalysts like β-cyclodextrin. nih.gov This method has been successfully used to synthesize highly functionalized, bioactive heterocyclic compounds at room temperature, avoiding the use of transition metals and harmful organic solvents. nih.gov Similarly, simple and efficient one-pot, solvent-free methods have been developed for other compound classes, such as the synthesis of β-hydroxyphosphonates from epoxides using a zinc chloride catalyst. researchgate.net
| Reaction Type | Reactants | Catalyst/Medium | Key Features | Reference |
| Three-Component Synthesis of Pyrrolidine-2-one | Aldehydes, Amines, etc. | β-Cyclodextrin / Water-Ethanol | Green, Eco-efficient, Metal-Free, Room Temp. | nih.gov |
| Synthesis of β-Hydroxyphosphonates | Epoxides, Triethyl Phosphite | ZnCl2 | Solvent-Free, Mild Conditions, High Yield | researchgate.net |
| Synthesis of Thiol-Functional Nanoparticles | Polysorbate 80, 3-mercaptopropyl trimethoxysilane | Photoinitiation / Water | Solvent-Free, No Purification Needed | rsc.org |
This table presents examples of one-pot synthetic strategies that highlight principles of efficiency and environmental friendliness applicable to the synthesis of complex organic molecules.
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. wikipedia.orgacs.org This process is mediated by a chain-transfer agent (CTA), which is a thiocarbonylthio compound. wikipedia.org These agents, which include dithioesters, trithiocarbonates, xanthates, and dithiocarbamates, are central to controlling the polymerization process. wikipedia.org
The mechanism of RAFT involves a degenerative chain-transfer process where a growing polymer radical adds to the thiocarbonyl group of the RAFT agent. acs.org This is followed by fragmentation, which can release a new radical (the 'R' group from the initial RAFT agent) that initiates a new polymer chain. acs.org This rapid and reversible transfer process establishes an equilibrium between active (propagating) and dormant (polymeric RAFT agent) chains, allowing for controlled polymer growth. acs.orgyoutube.com
The effectiveness of a RAFT agent is highly dependent on its structure, specifically the activating 'Z' group and the leaving 'R' group. acs.orgacs.org The choice of these groups determines the agent's suitability for polymerizing different types of monomers, such as styrenes, acrylates, or methacrylates. acs.orgmonash.edu For instance, dithiobenzoates with specific R groups, such as –C(Me)₂Ph and –C(Me)₂CN, are effective in controlling the polymerization of methyl methacrylate (B99206) (MMA), yielding polymers with narrow molecular weight distributions. acs.org In contrast, other R groups may be ineffective for MMA but work well for styrene (B11656) or acrylates. acs.orgmonash.edu
| RAFT Agent (S=C(Ph)S-R) R Group | Monomer | Transfer Coefficient | Outcome | Reference |
| -C(Me)₂Ph | Methyl Methacrylate (MMA) | >20 | Effective control, narrow polydispersity | acs.org |
| -C(Me)₂CN | Methyl Methacrylate (MMA) | >20 | Effective control, narrow polydispersity | acs.org |
| -CH₂Ph | Methyl Methacrylate (MMA) | ~0.03 | Ineffective control | acs.org |
| -C(Me)₂CH₂C(Me)₃ | Methyl Methacrylate (MMA) | ~0.4 | Relatively ineffective | acs.org |
| Entire Series | Styrene or Acrylates (at 60 °C) | Several orders of magnitude higher | Yield narrow polydispersity polymers | acs.orgmonash.edu |
This table illustrates the influence of the leaving group (R) in dithiobenzoate RAFT agents on the polymerization of various monomers, demonstrating the precise control afforded by thiocarbonylthio compounds.
Reaction Mechanisms and Pathways Involving Methyl 3 4 Nitrophenyl Sulfanylpropanoate
Mechanistic Investigations of C-S Bond Formation
The formation of the thioether linkage (C-S bond) in Methyl 3-(4-nitrophenyl)sulfanylpropanoate can be approached through several mechanistic routes. These pathways are dictated by the choice of starting materials and reaction conditions.
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, such as esters. masterorganicchemistry.comlibretexts.org This mechanism involves a two-step addition-elimination process where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. youtube.comlibretexts.org This intermediate then collapses, expelling a leaving group and reforming the carbonyl double bond. masterorganicchemistry.comlibretexts.org
While crucial for reactions involving the ester group of this compound (e.g., hydrolysis or transesterification), this mechanism is not the primary pathway for the formation of the molecule's core C-S bond. The C-S bond is a thioether linkage, formed by attaching the sulfur atom to the aromatic ring, not by a substitution at an acyl carbon. The primary mechanisms for this specific bond formation are detailed in the subsequent sections.
A prominent pathway for forming the aryl-sulfur bond is the nucleophilic aromatic substitution (SNAr) reaction. This mechanism is particularly effective for aromatic rings that are "activated" by strong electron-withdrawing groups, such as the nitro group (-NO₂) present in the target molecule.
The SNAr reaction proceeds via a distinct addition-elimination sequence:
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile, in this case, the thiolate anion derived from methyl 3-mercaptopropanoate, on the carbon atom of the aromatic ring that bears a suitable leaving group (e.g., a halogen like chlorine in 1-chloro-4-nitrobenzene).
Formation of the Meisenheimer Complex: This attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The negative charge is delocalized across the aromatic system and, importantly, onto the electron-withdrawing nitro group, which stabilizes the intermediate. wikipedia.org
Elimination and Restoration of Aromaticity: In the final step, the leaving group is expelled from the complex, and the aromaticity of the ring is restored, yielding the final thioether product.
The stability of the Meisenheimer complex is a key factor for the feasibility of the SNAr reaction. nih.gov The presence of the strongly electron-withdrawing nitro group is essential for this stabilization. wikipedia.org
Table 1: Key Stages in the SNAr Mechanism for C-S Bond Formation
| Stage | Description | Intermediate/Transition State |
|---|---|---|
| 1. Nucleophilic Attack | The thiolate attacks the electron-deficient aromatic ring. | Approach of nucleophile to the ring. |
| 2. Intermediate Formation | A resonance-stabilized anionic σ-adduct is formed. | Meisenheimer Complex. wikipedia.org |
| 3. Leaving Group Expulsion | The leaving group is eliminated, and aromaticity is restored. | Transition state leading to product. |
An alternative and highly efficient method for C-S bond formation is the radical-mediated thiol-ene reaction. This reaction falls under the umbrella of "click chemistry" due to its high yield, stereospecificity, and tolerance of various functional groups. researchgate.net The synthesis of this compound via this route would involve the reaction of 4-nitrothiophenol (B108094) with methyl acrylate (B77674).
The thiol-ene reaction proceeds via a radical chain mechanism:
Initiation: The reaction is initiated by a radical source, which can be generated photochemically or thermally. The initiator abstracts a hydrogen atom from the thiol (R-SH), creating a reactive thiyl radical (R-S•).
Propagation: The thiyl radical adds to the alkene (the 'ene' component, methyl acrylate in this case), forming a carbon-centered radical intermediate. This radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and creating the final thioether product. This continues the chain reaction.
Termination: The reaction ceases when radicals combine with each other.
While the substrate in this case is an acrylate, the principles are closely related to thiol-maleimide chemistry. Thiol-maleimide reactions are also a form of Michael addition and are widely used in bioconjugation, proceeding through a similar mechanism involving the addition of a thiol across a carbon-carbon double bond. rsc.orgsemanticscholar.org The choice of initiator, solvent, and the specific thiol can influence the reaction kinetics and mechanism. rsc.org
Mechanisms of Functional Group Transformations on the Aromatic System
Once this compound is synthesized, its aromatic ring is subject to further chemical modifications, primarily involving the nitro group and the phenyl ring itself.
The nitro group is one of the most readily reducible functional groups in organic chemistry. wikipedia.org Its reduction to an amino group is a synthetically valuable transformation. Various reagents can accomplish this, each with a subtly different mechanism, but generally proceeding through common intermediates.
Common reduction methods include:
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like Palladium on carbon (Pd/C) or Raney Nickel is a clean and efficient method. commonorganicchemistry.com
Metal-Acid Systems: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (like HCl or acetic acid) are classic and effective reagents for this reduction. commonorganicchemistry.com
Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaHS) can also be used, in a process known as the Zinin reduction. sioc-journal.cn This method can sometimes offer selectivity when other reducible groups are present. commonorganicchemistry.com
The reduction of an aromatic nitro compound to an amine is a six-electron process that proceeds through several intermediate species. The generally accepted pathway involves the sequential formation of a nitroso compound and a hydroxylamine (B1172632) derivative before the final amine is produced. rsc.org
Table 2: Intermediates in the Reduction of Aromatic Nitro Groups
| Intermediate Species | Formula | Oxidation State of Nitrogen |
|---|---|---|
| Nitro | -NO₂ | +3 |
| Nitroso | -NO | +1 |
| Hydroxylamine | -NHOH | -1 |
Further substitution on the phenyl ring of this compound is governed by the principles of electrophilic aromatic substitution (EAS). wikipedia.org The rate and regioselectivity (i.e., the position of the new substituent) are dictated by the electronic properties of the groups already present on the ring: the nitro group and the thioether group.
Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing nature (both by induction and resonance). It directs incoming electrophiles to the meta position relative to itself. youtube.com
When both groups are present, their directing effects must be considered together. The nitro group is at position 4, and the thioether is at position 1.
The nitro group directs meta to itself (positions 2 and 6).
The thioether group directs ortho (positions 2 and 6) and para (position 4, which is already occupied).
Computational Chemistry and Theoretical Studies of Methyl 3 4 Nitrophenyl Sulfanylpropanoate
Quantum Chemical Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.comuaeu.ac.ae DFT methods calculate the electron density of a system to determine its energy and other properties. Functionals like B3LYP, combined with basis sets such as 6-311++G(d,p), are commonly employed to model organic molecules with good accuracy, providing a robust framework for investigating Methyl 3-(4-nitrophenyl)sulfanylpropanoate. ymerdigital.comresearchgate.net
The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. This procedure systematically alters the molecular geometry to find the configuration with the minimum energy on the potential energy surface. mdpi.com For this compound, this would involve calculating the equilibrium bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the most probable conformation of the molecule in the gas phase.
Table 1: Predicted Geometrical Parameters for this compound
The following data is illustrative, based on DFT calculations for structurally similar compounds, as specific published data for this compound is not available.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-S (Sulfanyl) | 1.77 |
| C=C (Aromatic) | 1.40 | |
| N-O (Nitro) | 1.22 | |
| C=O (Ester) | 1.21 | |
| **Bond Angles (°) ** | C-S-C | 103.5 |
| O-N-O | 124.0 | |
| C-O-C (Ester) | 116.0 | |
| Dihedral Angles (°) | C-C-S-C | ~90 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict and explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest-energy orbital capable of accepting electrons (electrophile). libretexts.orgyoutube.com
The energy of the HOMO is an indicator of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that signifies the molecule's chemical stability and reactivity. acadpubl.eu A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack.
Table 2: Calculated Frontier Molecular Orbital Properties
The following data is illustrative and represents typical values for similar aromatic nitro compounds.
| Parameter | Energy (eV) | Description |
| EHOMO | -7.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.50 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.35 | Indicates high kinetic stability |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. ymerdigital.comacadpubl.eu The MEP surface plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show significant negative potential around the oxygen atoms of the nitro and ester groups, identifying them as primary sites for electrophilic interaction. researchgate.net
Reaction Pathway Elucidation through Computational Modeling
Computational modeling is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. ufl.edu By identifying intermediates, transition states, and products, a comprehensive picture of how a reaction proceeds can be constructed.
A key goal in studying reaction mechanisms is the identification of the transition state (TS)—the highest energy point along the reaction coordinate. The structure of the TS provides insight into the geometry of the reacting molecules as they transform from reactants to products. Computational methods can locate these transient structures and verify them through frequency calculations, where a genuine transition state is characterized by having exactly one imaginary frequency.
The energy difference between the reactants and the transition state is the activation energy (Ea). This value is a critical determinant of the reaction rate; a higher activation energy corresponds to a slower reaction. nih.gov For reactions involving this compound, such as its synthesis or subsequent transformations, calculating the activation energies for different proposed pathways can help determine the most likely mechanism.
Most chemical reactions are performed in a solvent, which can significantly influence both the rate (kinetics) and the equilibrium position (thermodynamics) of the reaction. Computational models can simulate the effect of a solvent by treating it either as a continuous medium (implicit solvent models) or by including individual solvent molecules (explicit solvent models).
Advanced Computational Methodologies
Advanced computational methods are indispensable for exploring the molecular landscape of compounds like this compound. These in silico approaches allow for a detailed analysis of conformational dynamics and the prediction of spectroscopic properties, complementing and guiding experimental research.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations provide a detailed picture of its conformational flexibility, identifying the most stable three-dimensional arrangements (conformers) and the energy barriers between them.
The general protocol for such a simulation involves creating an initial 3D model of the molecule and placing it in a simulated environment, often a box of solvent molecules like water or chloroform, to mimic solution-phase conditions. The interactions between all atoms are governed by a set of parameters known as a force field (e.g., AMBER, OPLS). mdpi.com The simulation then calculates the trajectory of each atom over a set period, which can range from nanoseconds to microseconds, by solving Newton's equations of motion. mdpi.complos.org
Table 1: Hypothetical Results of Conformational Analysis for this compound
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) | Key Dihedral Angle (C1-S-C7-C8) | Description |
| A (Extended) | 0.00 | 75.3 | 175° | The propanoate chain extends away from the nitrophenyl ring. |
| B (Folded) | 0.85 | 24.7 | 65° | The propanoate chain is folded back towards the nitrophenyl ring. |
This table represents illustrative data that would be obtained from a typical MD simulation and conformational analysis. The values are hypothetical and serve to demonstrate the type of insights gained from such a study.
Computational NMR and Spectroscopic Property Prediction
Computational prediction of Nuclear Magnetic Resonance (NMR) spectra is a crucial technique for structure verification and elucidation. chemaxon.com By calculating the expected chemical shifts of ¹H and ¹³C nuclei, researchers can compare theoretical data with experimental results to confirm the structure of a synthesized compound.
The modern workflow for predicting NMR spectra often begins with a thorough conformational search, as identified through methods like MD simulations. github.io Each low-energy conformer is then subjected to geometry optimization using quantum mechanical methods, typically Density Functional Theory (DFT) with a functional such as B3LYP-D3. github.io Following optimization, NMR shielding tensors are calculated for each atom in each conformer, often using a functional specifically parameterized for NMR predictions, such as Cramer's WP04, which has shown high accuracy for ¹H shifts. github.io The final predicted chemical shifts are obtained by averaging the results for all significant conformers, weighted by their calculated Boltzmann population at a given temperature. github.io This approach accounts for the dynamic nature of the molecule in solution.
For this compound, this process would yield a set of predicted ¹H and ¹³C chemical shifts. These predictions can be highly accurate, with some computational models achieving a mean absolute error of as little as 0.08 ppm for proton spectra compared to experimental values in solution. github.io
Table 2: Predicted NMR Chemical Shifts for this compound
| Atom Type | Atom Label(s) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic | H-2, H-6 | 8.25 | 124.5 |
| Aromatic | H-3, H-5 | 7.50 | 129.8 |
| Methylene (B1212753) (α to S) | -S-CH₂ - | 3.30 | 33.5 |
| Methylene (α to C=O) | -CH₂ -C=O | 2.85 | 34.2 |
| Methyl Ester | -O-CH₃ | 3.70 | 52.0 |
| Aromatic (ipso to S) | C-1 | - | 148.5 |
| Aromatic (ipso to NO₂) | C-4 | - | 145.8 |
| Carbonyl | -C =O | - | 171.5 |
Note: The data in this table are hypothetical values derived from the principles of computational NMR prediction and are intended for illustrative purposes. Actual values would be determined by a specific quantum chemical calculation.
Applications in Advanced Organic Synthesis and Material Science
Role as a Synthetic Intermediate and Building Block
The strategic placement of functional groups in Methyl 3-(4-nitrophenyl)sulfanylpropanoate makes it an excellent starting material for constructing complex molecular architectures, particularly heterocyclic systems and various sulfur-containing derivatives.
The functional groups within this compound serve as handles for cyclization reactions to form a variety of heterocyclic structures. A key transformation is the conversion of the ester group into a hydrazide by reacting it with hydrazine (B178648) hydrate. mdpi.com This resulting hydrazide is a crucial intermediate that can undergo cyclization with various reagents to yield five- or six-membered heterocyclic compounds, such as 1,3,4-oxadiazoles. mdpi.com
Another significant pathway involves the reduction of the nitro group to an amine. This aniline (B41778) derivative can then participate in reactions to form nitrogen-containing heterocycles. For example, condensation with dicarbonyl compounds can lead to the formation of pyrroles or other related structures. The combination of modifications at both the ester and nitro groups opens up pathways to complex polycyclic and multifunctional heterocyclic systems, which are of significant interest in medicinal and materials chemistry. mdpi.comnanoient.org
| Starting Functional Group | Intermediate | Reactant for Cyclization | Resulting Heterocycle |
| Ester | Carboxylic Acid Hydrazide | Phosgene, Thiophosgene | 1,3,4-Oxadiazole, 1,3,4-Thiadiazole |
| Ester | β-Ketoester | Hydrazine | Pyrazolone |
| Nitro Group | Amino Group | α-Haloketone | Substituted Pyrrole |
| Nitro Group | Amino Group | Phosgene | Isocyanate (for further cyclization) |
The sulfanyl (B85325) (thioether) linkage in this compound is readily susceptible to oxidation. This reaction allows for the controlled synthesis of corresponding sulfoxide (B87167) and sulfone derivatives, which have different chemical properties and applications. Oxidation of thiols or thioethers can yield sulfonic acids (RSO₃H) when using powerful reagents. wikipedia.org
Sulfoxides : Mild oxidation, typically using reagents like hydrogen peroxide (H₂O₂) at controlled temperatures or sodium periodate (B1199274) (NaIO₄), converts the sulfanyl group to a sulfinyl group (S=O).
Sulfones : Stronger oxidation, employing reagents such as excess hydrogen peroxide with a catalyst, potassium permanganate (B83412) (KMnO₄), or meta-chloroperoxybenzoic acid (m-CPBA), oxidizes the sulfur atom further to the sulfonyl group (SO₂).
These sulfonyl derivatives are important in their own right, often exhibiting enhanced biological activity or serving as key components in certain polymers and materials. The electron-withdrawing nature of the sulfonyl group can also influence the reactivity of the adjacent phenyl ring.
Derivatization and Functionalization Strategies
The multiple functional groups on this compound allow for a wide range of derivatization strategies, enabling the fine-tuning of its chemical and physical properties.
The methyl ester group is a versatile handle for a variety of chemical transformations. These modifications are fundamental in peptide synthesis, polymer chemistry, and the creation of prodrugs. Common derivatization reactions include:
Hydrolysis : Treatment with aqueous acid or base cleaves the ester to yield the corresponding carboxylic acid, 3-(4-nitrophenyl)sulfanylpropanoic acid.
Transesterification : Reacting the compound with a different alcohol in the presence of an acid or base catalyst replaces the methyl group with a different alkyl or aryl group.
Amidation : Reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of amides. This is a robust reaction for linking the molecule to other substrates.
Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, 3-(4-nitrophenyl)sulfanylpropan-1-ol.
Hydrazinolysis : As mentioned previously, reaction with hydrazine produces the corresponding hydrazide, a key precursor for heterocycles. mdpi.com
| Reaction | Reagents | Product Functional Group |
| Hydrolysis | H₃O⁺ or NaOH(aq) | Carboxylic Acid |
| Transesterification | R'OH, H⁺ or R'O⁻ | New Ester (R'-O-C=O) |
| Amidation | R'R''NH | Amide (R'R''N-C=O) |
| Reduction | LiAlH₄ then H₂O | Primary Alcohol (-CH₂OH) |
| Hydrazinolysis | N₂H₄·H₂O | Carboxylic Acid Hydrazide |
The nitro group is one of the most versatile functional groups in aromatic chemistry, serving as a powerful tool for modifying the phenyl ring.
The most common and synthetically useful transformation of the nitro group is its reduction to a primary amine (-NH₂), forming Methyl 3-(4-aminophenyl)sulfanylpropanoate. This reduction can be achieved using various methods, including:
Catalytic hydrogenation (H₂, Pd/C)
Metal-acid systems (e.g., Sn/HCl, Fe/HCl)
Sodium dithionite (B78146) (Na₂S₂O₄)
The resulting aniline derivative is a gateway to numerous other functionalities:
Diazotization : The primary amine can be converted into a diazonium salt (-N₂⁺Cl⁻) using nitrous acid (HNO₂) at low temperatures. This salt is a highly versatile intermediate.
Sandmeyer and Related Reactions : The diazonium group can be replaced by a wide variety of substituents, including -OH, -F, -Cl, -Br, -I, and -CN.
Azo Coupling : The diazonium salt can react with electron-rich aromatic compounds to form azo dyes.
Acylation : The amine can be acylated with acid chlorides or anhydrides to form amides, which are important in many biologically active molecules.
Furthermore, the nitro group is a strong deactivating and meta-directing group for electrophilic aromatic substitution, allowing for selective functionalization at the positions meta to the nitro group.
The sulfanyl linkage offers distinct opportunities for chemical modification, primarily through oxidation and cleavage reactions.
In addition to oxidation, the carbon-sulfur bond can be cleaved under specific reductive conditions. Reagents like Raney Nickel can cause desulfurization, replacing the entire sulfanylpropanoate side chain with a hydrogen atom, which would convert the molecule to nitrobenzene. This method, while destructive to the original framework, can be useful in certain multi-step synthetic sequences where the sulfur-linked group is used as a temporary directing or activating group.
Advanced Spectroscopic Characterization and Analytical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural analysis of Methyl 3-(4-nitrophenyl)sulfanylpropanoate, offering detailed insights into the proton and carbon environments within the molecule.
Proton NMR (¹H NMR) for Proton Environment and Connectivity
Proton NMR (¹H NMR) spectroscopy resolves the distinct proton signals, providing information on their chemical environment, integration, and spin-spin coupling, which reveals the connectivity of adjacent protons. The aromatic protons of the 4-nitrophenyl group typically appear as a set of two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons of the propanoate chain exhibit signals corresponding to the two methylene (B1212753) groups and the methyl ester group.
The methylene protons adjacent to the sulfur atom (α to S) and those adjacent to the carbonyl group (β to S) are chemically non-equivalent, presenting as distinct triplets. The methyl protons of the ester group appear as a singlet further upfield.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 8.16 | d | 9.2 | 2H, Ar-H (ortho to NO₂) |
| 7.37 | d | 9.2 | 2H, Ar-H (meta to NO₂) |
| 3.68 | s | 3H, -OCH₃ | |
| 3.32 | t | 7.2 | 2H, -S-CH₂- |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation
Carbon-13 NMR (¹³C NMR) spectroscopy is employed to delineate the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for a complete mapping of the carbon skeleton. The spectrum shows signals for the aromatic carbons, the carbonyl carbon of the ester, the methoxy (B1213986) carbon, and the two methylene carbons of the propanoate chain. The carbon attached to the nitro group and the carbon attached to the sulfur atom are significantly deshielded and shielded, respectively, which aids in their assignment.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 171.9 | C=O |
| 147.8 | Ar-C (C-NO₂) |
| 145.2 | Ar-C (C-S) |
| 125.8 | Ar-CH (ortho to NO₂) |
| 124.2 | Ar-CH (meta to NO₂) |
| 52.1 | -OCH₃ |
| 34.0 | -S-CH₂- |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Comprehensive Structural Assignment
To achieve an unambiguous and comprehensive structural assignment, two-dimensional (2D) NMR techniques are utilized.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum establishes the connectivity between coupled protons. For this compound, a clear cross-peak is observed between the signals of the two methylene groups (-S-CH₂- and -CH₂-CO-), confirming their adjacent positions in the propanoate chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. The HSQC spectrum for this compound would show correlations between the proton signal at 3.32 ppm and the carbon signal at 34.0 ppm, and between the proton signal at 2.76 ppm and the carbon signal at 30.0 ppm, assigning the respective methylene groups. Similarly, it would link the aromatic proton signals to their corresponding aromatic carbon signals and the methoxy protons to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. Key correlations for confirming the structure of this compound include cross-peaks from the methoxy protons (-OCH₃) to the carbonyl carbon (C=O), and from the methylene protons adjacent to the sulfur (-S-CH₂-) to the aromatic carbon attached to the sulfur (Ar-C-S).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of the parent ion. This precision allows for the determination of the elemental formula of the compound, confirming its atomic composition. For this compound (C₁₀H₁₁NO₄S), the calculated exact mass is 241.0409. HRMS analysis would be expected to yield a measured mass that is in very close agreement with this theoretical value, typically within a few parts per million (ppm), providing strong evidence for the proposed chemical formula.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful analytical techniques used to probe the vibrational modes of molecules. For this compound, these spectroscopic methods provide a molecular fingerprint, allowing for the identification of its key functional groups and offering insights into its molecular structure.
Identification of Characteristic Functional Groups and Bonds
The IR and Raman spectra of this compound are characterized by absorption bands corresponding to its distinct functional moieties: the 4-nitrophenyl group, the thioether linkage, and the methyl propanoate group.
The nitro group (NO₂) gives rise to two prominent stretching vibrations. The asymmetric stretching mode is typically observed in the region of 1500-1570 cm⁻¹, while the symmetric stretching mode appears in the 1300-1370 cm⁻¹ range. researchgate.net These bands are often strong in the IR spectrum. Additionally, a scissoring (bending) vibration for the NO₂ group can be found around 850 cm⁻¹. researchgate.net
The aromatic ring of the 4-nitrophenyl group exhibits C-H stretching vibrations typically above 3000 cm⁻¹. The C-C stretching vibrations within the ring usually appear in the 1400-1600 cm⁻¹ region. scirp.org The substitution pattern on the benzene ring also influences the spectra, with specific out-of-plane C-H bending vibrations providing clues to the 1,4-disubstitution.
The methyl propanoate moiety is identifiable by several characteristic vibrations. The carbonyl group (C=O) of the ester displays a strong, sharp absorption band in the IR spectrum, typically around 1740 cm⁻¹. libretexts.org The C-O single bond stretching vibrations of the ester group are expected in the 1100-1300 cm⁻¹ region. The methyl (CH₃) and methylene (-CH₂-) groups of the propanoate chain show C-H stretching vibrations in the 2850-3000 cm⁻¹ range. libretexts.org Bending vibrations for these groups are also present, with a characteristic scissoring vibration for the -CH₂- group around 1440-1470 cm⁻¹. libretexts.org
The thioether (C-S) linkage produces weak to moderate absorption bands. The C-S stretching vibration is typically found in the 600-800 cm⁻¹ region of the IR spectrum. Due to its relatively weak intensity, it can sometimes be difficult to identify definitively.
Interactive Table: Predicted IR and Raman active functional groups and their characteristic vibrational frequencies for this compound.
| Functional Group | Bond | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|---|
| Nitro | N-O | Asymmetric Stretch | 1500-1570 |
| Nitro | N-O | Symmetric Stretch | 1300-1370 |
| Nitro | O-N-O | Scissoring (Bend) | ~850 |
| Aromatic | C-H | Stretch | >3000 |
| Aromatic | C=C | Stretch | 1400-1600 |
| Ester | C=O | Stretch | ~1740 |
| Ester | C-O | Stretch | 1100-1300 |
| Alkyl | C-H | Stretch | 2850-3000 |
| Alkyl | -CH₂- | Scissoring (Bend) | 1440-1470 |
Vibrational Mode Analysis
A detailed analysis of the vibrational modes of this compound would involve a combination of experimental data and computational modeling, such as Density Functional Theory (DFT) calculations. Such an analysis would assign specific vibrational frequencies to the various stretching, bending, rocking, and torsional motions of the atoms within the molecule.
For the 4-nitrophenyl portion, in-plane and out-of-plane bending of the C-H bonds, as well as trigonal bending of the C-C-C bonds within the ring, are expected. researchgate.net The C-N stretching vibration is anticipated around 1100 cm⁻¹. researchgate.net
In the methyl propanoate chain, in addition to the primary stretching and bending modes, wagging and twisting modes of the methylene groups can be identified. nih.gov The coupling of vibrations between different parts of the molecule can also occur, leading to more complex spectral features in the "fingerprint" region (below 1500 cm⁻¹), which is unique to the molecule. libretexts.org
X-ray Diffraction Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related compounds allows for predictions of its likely solid-state characteristics.
Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing
A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. This technique would also reveal the packing of the molecules within the crystal lattice, including the unit cell parameters and space group. For chiral molecules, single-crystal X-ray diffraction can be used to determine the absolute configuration.
Based on studies of similar molecules, it is expected that the nitrophenyl group would be largely planar. mdpi.com The conformation of the flexible propanoate side chain would be determined by steric and electronic factors, as well as intermolecular interactions within the crystal.
Analysis of Intermolecular Interactions in the Crystalline State
In the crystalline state, molecules of this compound are likely to be held together by a network of weak intermolecular interactions. Given the functional groups present, C-H···O hydrogen bonds are expected to be a significant feature. mdpi.com These interactions could involve the hydrogen atoms of the aromatic ring or the propanoate chain acting as donors, and the oxygen atoms of the nitro group or the ester carbonyl group acting as acceptors.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the electronic transitions of the 4-nitrophenyl chromophore.
The spectrum is expected to show a strong absorption band in the UV region, which is characteristic of many nitroaromatic compounds. mdpi.com For instance, 4-nitrophenol, a related compound, exhibits a strong absorption maximum around 320 nm in aqueous solution. researchgate.net The position of the absorption maximum (λmax) can be influenced by the solvent polarity. biointerfaceresearch.com
The primary electronic transition responsible for this absorption is a π → π* transition within the aromatic system, which is conjugated with the nitro group. The presence of the electron-withdrawing nitro group and the sulfur atom can influence the energy of the molecular orbitals and thus the wavelength of maximum absorption. A weaker n → π* transition, associated with the non-bonding electrons of the oxygen atoms in the nitro group and the ester carbonyl group, may also be observed, typically at a longer wavelength. science-softcon.de
Interactive Table: Predicted UV-Vis Absorption Data for this compound.
| Chromophore | Electronic Transition | Predicted λmax (nm) |
|---|---|---|
| 4-Nitrophenyl | π → π* | ~320 |
Electronic Transitions and Chromophore Analysis
The electronic absorption spectrum of this compound is primarily dictated by the presence of the 4-nitrophenylthio moiety, which acts as the principal chromophore. This chromophore is responsible for the compound's characteristic absorption in the ultraviolet-visible (UV-Vis) region. The electronic transitions observed are analogous to those of other 4-nitrophenyl derivatives, which are well-documented in the scientific literature.
The key chromophoric group within the molecule is the 4-nitrophenyl group. The electronic spectrum of such compounds is typically characterized by two main types of transitions: π → π* and n → π* transitions. The nitro group (-NO2), being a strong electron-withdrawing group, and the sulfur atom with its lone pairs of electrons, significantly influence the energy of these transitions.
The intense absorption bands are generally attributed to π → π* transitions associated with the benzene ring and the nitro group. The lone pairs of electrons on the sulfur atom and the oxygen atoms of the nitro and ester groups can also participate in n → π* transitions, which are typically of lower intensity and may appear as shoulders on the main absorption bands.
While specific experimental absorption maxima (λmax) and molar absorptivity (ε) values for this compound are not extensively reported in publicly available literature, data from closely related compounds, such as 4-nitrothiophenol (B108094), provide valuable insights. For instance, 4-nitrothiophenol exhibits intrinsic resonance in the visible spectral range. d-nb.inforesearchgate.net This suggests that this compound would also display significant absorption in the UV-Vis spectrum, making it amenable to spectrophotometric analysis.
Table 1: Key Chromophoric Groups and Expected Electronic Transitions
| Chromophore | Functional Groups Involved | Expected Electronic Transition(s) |
| 4-Nitrophenylthio | Nitro group (-NO2), Phenyl ring (C6H4), Thioether (-S-) | π → π, n → π |
| Carbonyl (Ester) | Carbonyl group (-C=O) | n → π* |
Applications in Quantitative Analysis and Purity Assessment
The distinct chromophoric nature of this compound makes UV-Vis spectrophotometry a primary tool for its quantitative analysis. The Beer-Lambert law can be applied to determine the concentration of the compound in a solution by measuring its absorbance at a specific wavelength (λmax). This method is valuable for reaction monitoring during its synthesis, which often involves the Michael addition of 4-nitrothiophenol to methyl acrylate (B77674). nih.gov
Furthermore, high-performance liquid chromatography (HPLC) coupled with a UV-Vis detector is a powerful technique for both the quantification and purity assessment of this compound. By developing a suitable chromatographic method, the compound can be separated from starting materials, by-products, and other impurities. The area under the chromatographic peak at a specific wavelength is proportional to the concentration of the analyte, allowing for accurate quantification. While a specific validated HPLC method for this compound is not readily found in the literature, methods developed for similar aromatic and nitro-containing compounds can be adapted. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for the purity assessment of this compound. ¹H and ¹³C NMR spectra provide detailed information about the molecular structure and can be used to identify and quantify impurities. The integration of NMR signals corresponding to the target compound and any impurities can provide a quantitative measure of purity.
Table 2: Analytical Techniques for the Analysis of this compound
| Analytical Technique | Application | Principle |
| UV-Vis Spectrophotometry | Quantitative Analysis | Measurement of light absorbance by the 4-nitrophenylthio chromophore. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative Analysis, Purity Assessment | Separation of the compound from a mixture followed by UV-Vis detection. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation, Purity Assessment | Analysis of the magnetic properties of atomic nuclei to determine molecular structure and composition. |
| Mass Spectrometry (MS) | Molecular Weight Determination, Structural Confirmation | Measurement of the mass-to-charge ratio of ionized molecules. |
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability
Future synthetic efforts concerning Methyl 3-(4-nitrophenyl)sulfanylpropanoate will likely prioritize the development of methodologies that are not only efficient but also environmentally benign. Key areas of focus will include:
Catalytic C-S Bond Formation: Moving beyond traditional methods, research will likely explore the use of transition-metal catalysis (e.g., palladium, copper, nickel) to facilitate the coupling of 4-nitrothiophenol (B108094) with methyl 3-halopropanoates or methyl acrylate (B77674). These catalytic approaches often proceed under milder conditions and with higher functional group tolerance compared to classical methods.
One-Pot and Tandem Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without the isolation of intermediates can significantly improve efficiency and reduce waste. A potential one-pot synthesis could involve the in-situ generation of the thiolate followed by its immediate reaction with a suitable propanoate precursor.
Green Solvents and Reagents: The use of sustainable solvents such as water, ionic liquids, or deep eutectic solvents will be a critical aspect of developing greener synthetic routes. Furthermore, employing less hazardous reagents and minimizing the generation of stoichiometric byproducts will be paramount.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Transition-Metal Catalysis | High efficiency, mild reaction conditions, broad substrate scope. | Development of novel, reusable, and earth-abundant metal catalysts. |
| One-Pot Synthesis | Reduced reaction time, lower solvent consumption, minimized waste. | Optimization of reaction conditions to ensure compatibility of all steps. |
| Green Chemistry Approaches | Enhanced sustainability, reduced environmental impact. | Exploration of alternative solvents and energy sources (e.g., microwave, ultrasound). |
Exploration of Undiscovered Mechanistic Pathways and Reactivity Patterns
A thorough understanding of the reactivity of this compound is crucial for its application. Future research will delve into:
Nucleophilic Aromatic Substitution (SNAr) Reactivity: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. Detailed kinetic and mechanistic studies will elucidate the factors governing this reactivity, including the nature of the nucleophile, solvent effects, and the potential for catalysis.
Oxidation and Reduction Chemistry: The sulfide (B99878) linkage is susceptible to oxidation to the corresponding sulfoxide (B87167) and sulfone, each with distinct electronic properties and potential applications. Conversely, the nitro group can be selectively reduced to an amine, providing a handle for further functionalization. Investigating the selective control of these transformations will be a key research area.
Hydrolysis and Transesterification: The reactivity of the ester functionality under various conditions (acidic, basic, enzymatic) will be explored to understand its stability and potential for modification.
Advanced Computational Prediction and Validation for the Design of New Derivatives
Computational chemistry will play an increasingly important role in guiding the synthesis and application of new derivatives of this compound.
Density Functional Theory (DFT) Calculations: DFT methods will be employed to predict molecular geometries, electronic properties (such as HOMO-LUMO gaps), and reaction mechanisms. This will allow for the in-silico screening of potential derivatives with desired properties before their synthesis.
Quantitative Structure-Activity Relationship (QSAR) Studies: For biological applications, QSAR models will be developed to correlate the structural features of derivatives with their activity. This will enable the rational design of more potent and selective compounds.
Molecular Docking Simulations: In the context of drug discovery, molecular docking will be used to predict the binding modes and affinities of derivatives with specific biological targets, such as enzymes or receptors.
| Computational Tool | Application in Research | Predicted Outcomes |
| DFT | Mechanistic studies, electronic structure analysis. | Reaction pathways, spectroscopic properties, reactivity indices. |
| QSAR | Design of biologically active derivatives. | Correlation of structure with activity, prediction of potency. |
| Molecular Docking | Identification of potential biological targets. | Binding affinities, interaction modes with proteins. |
Integration of this compound into Complex Molecular Architectures and Advanced Materials
The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of more complex molecules and materials.
Polymer Chemistry: The molecule could be functionalized and incorporated into polymer backbones to create materials with tailored optical, electronic, or thermal properties. For instance, reduction of the nitro group to an amine would provide a site for polymerization.
Supramolecular Chemistry: The aromatic ring and polar functional groups can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking. This could be exploited to construct self-assembling systems and functional supramolecular architectures.
Synthesis of Heterocyclic Compounds: The sulfide and ester moieties can serve as handles for intramolecular cyclization reactions to generate novel heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals.
Application of Cutting-Edge Analytical Techniques for Deeper Structural and Reactivity Insights
Advanced analytical techniques will be indispensable for the comprehensive characterization of this compound and its derivatives.
Multinuclear and Multidimensional NMR Spectroscopy: Techniques such as 13C, 15N, and 33S NMR, along with 2D correlation experiments (COSY, HSQC, HMBC), will provide unambiguous structural elucidation and insights into molecular dynamics.
High-Resolution Mass Spectrometry (HRMS): HRMS will be crucial for accurate mass determination and elemental composition analysis, confirming the identity of newly synthesized compounds.
X-ray Crystallography: Single-crystal X-ray diffraction will provide definitive three-dimensional structural information, revealing bond lengths, bond angles, and intermolecular interactions in the solid state. This is particularly important for understanding structure-property relationships.
In-situ Spectroscopic Techniques: Techniques such as in-situ IR and Raman spectroscopy will allow for the real-time monitoring of reactions, providing valuable mechanistic information.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
